molecular formula C7H4BrFN2 B6308890 7-Bromo-6-fluoro-1H-indazole CAS No. 1427377-75-0

7-Bromo-6-fluoro-1H-indazole

Cat. No.: B6308890
CAS No.: 1427377-75-0
M. Wt: 215.02 g/mol
InChI Key: ZFBMAPTXKUFDHS-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the 7th and 6th positions, respectively, adds unique chemical properties to this compound, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 7-Bromo-6-fluoro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.

Chemical Reactions Analysis

7-Bromo-6-fluoro-1H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, organometallic reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

7-Bromo-6-fluoro-1H-indazole can be compared with other indazole derivatives, such as:

  • 6-Bromo-1H-indazole
  • 7-Fluoro-1H-indazole
  • 6-Chloro-1H-indazole

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

IUPAC Name

7-bromo-6-fluoro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBMAPTXKUFDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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